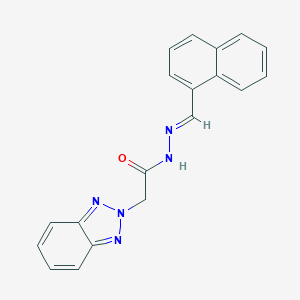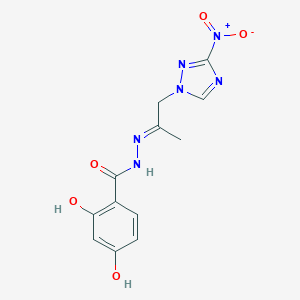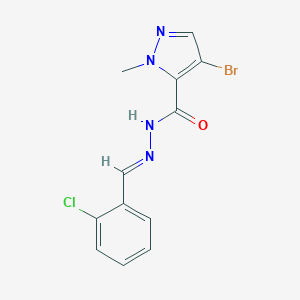
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(1-naphthylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization, due to their ability to absorb ultraviolet light. The compound’s unique structure, which includes both benzotriazole and naphthalene moieties, makes it a subject of interest in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(2H-benzotriazol-2-yl)acetohydrazide, which is then reacted with naphthaldehyde under specific conditions to form the final product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of high-performance materials that require UV protection.
Mechanism of Action
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its ability to absorb ultraviolet light, thereby preventing UV-induced degradation of materials. The compound’s benzotriazole moiety plays a crucial role in this process by absorbing UV radiation and dissipating the energy as heat. This protective mechanism is particularly valuable in applications where long-term exposure to sunlight is a concern.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
- 2-(2H-benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide stands out due to its unique combination of benzotriazole and naphthalene moieties. This structural feature enhances its UV-absorbing capabilities and broadens its range of applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C19H15N5O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H15N5O/c25-19(13-24-22-17-10-3-4-11-18(17)23-24)21-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,21,25)/b20-12+ |
InChI Key |
KMFSSVLGOZCIMO-UDWIEESQSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3N=C4C=CC=CC4=N3 |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CN3N=C4C=CC=CC4=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-iodo-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B336174.png)



![2-amino-4-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B336180.png)
![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B336181.png)
![Ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B336182.png)
![6-Amino-3-methyl-4-(2,4,6-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B336185.png)

![N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B336192.png)
![Propyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B336193.png)
![2-{[(1-Methyloctyl)oxy]carbonyl}benzoic acid](/img/structure/B336194.png)

![1,7,8,9,10,10-Hexachloro-4-(2-ethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B336197.png)
